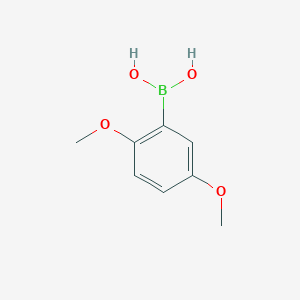

Acide 2,5-diméthoxyphénylboronique

Vue d'ensemble

Description

2,5-Dimethoxyphenylboronic acid (2,5-DMPBA) is a boronic acid that is widely used in the synthesis of organic compounds. It has been used in a variety of applications in research, including organic synthesis, biochemistry, and pharmaceuticals. It is also used in the production of pharmaceuticals, such as antifungal, antiviral, and anti-inflammatory drugs. 2,5-DMPBA is a versatile molecule, and its unique properties make it an excellent choice for a variety of applications.

Applications De Recherche Scientifique

Couplage de Suzuki-Miyaura

L'acide 2,5-diméthoxyphénylboronique est utilisé comme réactif dans le couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, utilisée pour synthétiser des liaisons carbone-carbone . Cette réaction est un outil puissant pour la création de composés biaryliques, qui sont des motifs courants en chimie organique et en particulier en chimie médicinale.

Couplage de Negishi

En plus du couplage de Suzuki-Miyaura, l'this compound est également utilisé dans les couplages de Negishi . Le couplage de Negishi est un autre type de réaction de couplage croisé qui implique la réaction d'un composé organozincique avec un halogénure organique en présence d'un catalyseur au palladium.

Synthèse de ligands de carbène hétérocycliques

L'this compound peut être utilisé dans la synthèse de bromures de 2H-imidazo[1,5-a]pyridin-4-ium . Ces composés sont utilisés comme précurseurs pour la préparation de ligands de carbène hétérocycliques. Les carbènes hétérocycliques sont une classe de composés organiques largement utilisés comme ligands en chimie organométallique.

Études de mutagenèse

L'this compound est connu pour être un mutagène bactérien . Par conséquent, il peut être utilisé dans des études de mutagenèse pour comprendre les effets des mutations sur la croissance et la survie bactériennes.

Synthèse de dérivés de 2,5-diméthoxybenzène

L'this compound peut être synthétisé à partir de borate de triméthyle et de 1-bromo-2,5-diméthoxybenzène . Cette réaction peut être utilisée pour produire divers dérivés de 2,5-diméthoxybenzène, qui ont des applications potentielles en synthèse organique et en chimie médicinale.

Recherche en science des matériaux

En raison de ses propriétés chimiques uniques, l'this compound peut être utilisé dans la recherche en science des matériaux . Par exemple, il peut être utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles qu'une haute stabilité thermique ou des propriétés optiques spécifiques.

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, including 2,5-dimethoxyphenylboronic acid, are generally known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, or receptors .

Mode of Action

2,5-Dimethoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction and is widely used in organic synthesis . The boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it participates can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .

Result of Action

It’s worth noting that boronic acids, including 2,5-dimethoxyphenylboronic acid, have been reported to exhibit various biological activities, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 2,5-Dimethoxyphenylboronic acid can be influenced by various environmental factors. These may include pH (which can affect the state of ionization of the boronic acid), the presence of diols (which can form cyclic boronate esters with boronic acids), and temperature (which can influence reaction rates) .

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the formation of reversible covalent bonds with diols, a characteristic that is exploited in the design of enzyme inhibitors .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with diols, which can lead to the inhibition or activation of enzymes .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2,5-Dimethoxyphenylboronic acid in laboratory settings .

Dosage Effects in Animal Models

No specific studies have been conducted to investigate the dosage effects of 2,5-Dimethoxyphenylboronic acid in animal models .

Propriétés

IUPAC Name |

(2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLFNQLIKOGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370233 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107099-99-0 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

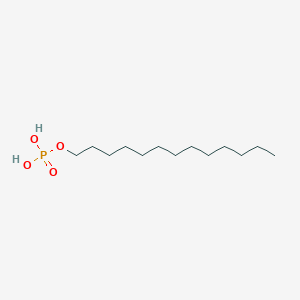

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

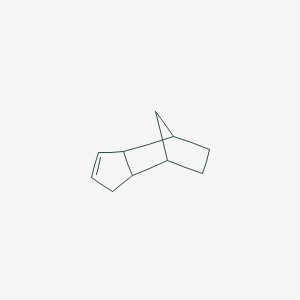

Feasible Synthetic Routes

Q1: What role does 2,5-Dimethoxyphenylboronic acid play in the synthesis of graphite ribbons?

A1: 2,5-Dimethoxyphenylboronic acid serves as a crucial building block in the multi-step synthesis of graphite ribbons. The research highlights its use in a Suzuki cross-coupling reaction. [] In this reaction, 2,5-Dimethoxyphenylboronic acid reacts with the aryl halide (compound 2 in the abstract's Scheme 2) in the presence of a palladium catalyst. This reaction forms a biphenyl compound (compound 3), which serves as an intermediate in the synthesis of the target graphite ribbon structure. [] The researchers chose this approach aiming to create a conjugated polymer with increased stability compared to polyacetylene, while retaining desirable electronic and optical properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)

![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)